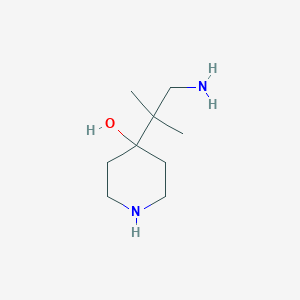

4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol

Beschreibung

4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol is a secondary amine compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a branched 1-amino-2-methylpropan-2-yl moiety.

Eigenschaften

Molekularformel |

C9H20N2O |

|---|---|

Molekulargewicht |

172.27 g/mol |

IUPAC-Name |

4-(1-amino-2-methylpropan-2-yl)piperidin-4-ol |

InChI |

InChI=1S/C9H20N2O/c1-8(2,7-10)9(12)3-5-11-6-4-9/h11-12H,3-7,10H2,1-2H3 |

InChI-Schlüssel |

QDLIXCZEIXXVSQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CN)C1(CCNCC1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol typically involves the reaction of piperidine with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions. One common method involves the use of a gold(I) complex as a catalyst and an iodine(III) oxidizing agent to facilitate the difunctionalization of a double bond, leading to the formation of the piperidine ring with the desired substituents .

Industrial Production Methods

Industrial production methods for 4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.

Substitution: The amino and hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can lead to the formation of a secondary amine.

Wissenschaftliche Forschungsanwendungen

While a comprehensive article with extensive data tables and case studies focusing solely on the applications of "4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol" is not available in the search results, the available information suggests potential applications in pharmaceutical research, particularly in the development of kinase inhibitors .

Scientific Research Applications

- Pharmaceutical Testing: "4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol" can be purchased online for pharmaceutical testing, implying its use as a reference standard for ensuring accurate results in pharmaceutical research .

- PKB Inhibitor Development: Piperidine derivatives, including compounds structurally related to "4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol", have been explored as inhibitors of protein kinase B (PKB) . Specifically, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amines have been identified as ATP-competitive inhibitors of PKB, demonstrating selectivity over protein kinase A (PKA) .

- PKB Inhibitor Modification: Research has been conducted to modify piperidine-containing PKB inhibitors to improve their selectivity, bioavailability, and in vivo efficacy . This suggests that "4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol" or its derivatives could be used as building blocks or intermediates in synthesizing novel PKB inhibitors with enhanced pharmacological properties .

- Histamine Receptor Ligands: 4-oxypiperidines, which share a piperidine core with "4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol", have been investigated as histamine H3R antagonists/inverse agonists . This indicates the potential for "4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol" to be modified or derivatized to target histamine receptors .

- Inhibitors of Mutant IDH: Certain 3-pyrimidin-4-yl-oxazolidin-2-ones have been identified as inhibitors of mutant isocitrate dehydrogenase (IDH) . These compounds often incorporate piperidine or substituted piperidine moieties in their structure, suggesting a potential role for "4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol" in the design and synthesis of IDH inhibitors .

Wirkmechanismus

The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol is not well-documented. piperidine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Insights :

- The methyl group in 1-(4-aminophenyl)-4-methylpiperidin-4-ol () may reduce conformational flexibility, affecting pharmacokinetics .

Pharmacological Profile Comparison

Dopamine Receptor Antagonists vs. Serotonin Receptor Modulators

- Dopamine D2 Antagonists: Compounds like 19 and 20 () exhibit selective D2 antagonism, attributed to aromatic substituents that mimic endogenous ligand interactions . In contrast, 4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol lacks such aromatic moieties, suggesting divergent biological targets.

Antiviral Activity

Reductive Amination vs. Alkylation

- Target Compound : Likely synthesized via reductive amination given the primary amine and ketone precursors (analogous to ’s approach for US28 receptor ligands) .

- Analog Synthesis : Compounds in employed alkylation of preformed piperidin-4-ol intermediates with benzofuran/thiophen-methyl halides, achieving moderate-to-high yields (22–69%) .

Salt Formation

- Oxalate salts (e.g., 19–23 in ) are common to enhance solubility and crystallinity. The target compound’s discontinued status () may relate to challenges in salt optimization or scalability .

Biologische Aktivität

4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol, also known as 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol, is a piperidine derivative characterized by its unique structural features, including an amino group and a propan-2-yl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

The molecular formula of 4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol is C9H20N2O, with a molecular weight of approximately 172.27 g/mol. The presence of the amino group allows this compound to engage in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.

Biological Activity

Preliminary studies have indicated that 4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol exhibits several biological activities. Its structural similarities to known pharmacological agents suggest potential applications in:

- Neuropharmacology : The compound may interact with neurotransmitter receptors, influencing neurological pathways.

- Antiviral Activity : Research has shown that derivatives of piperidine scaffolds can inhibit viral replication, particularly in hepatitis C virus (HCV) models .

- Cancer Research : Compounds with similar structures have been explored for their agonistic activity on human caseinolytic protease P (HsClpP), which is implicated in cancer therapies .

Interaction Studies

Interaction studies focusing on the binding affinity of 4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol to various receptors or enzymes are crucial for understanding its pharmacological potential. These studies could include:

- Receptor Binding Assays : Evaluating the affinity for neurotransmitter receptors such as dopamine and serotonin receptors.

- Enzyme Inhibition Studies : Assessing the inhibitory effects on enzymes relevant to disease pathways.

Table 1: Summary of Biological Activities

| Activity Area | Findings |

|---|---|

| Neuropharmacology | Potential interactions with neurotransmitter receptors; effects on mood and cognition. |

| Antiviral Activity | Inhibitory effects on HCV replication; synergistic effects with existing antiviral drugs. |

| Cancer Research | Agonistic activity on HsClpP; potential for inducing apoptosis in cancer cells. |

Case Study: Antiviral Activity against HCV

In a study investigating the antiviral properties of piperidine derivatives, compounds similar to 4-(1-Amino-2-methylpropan-2-yl)piperidin-4-ol were found to exhibit significant inhibition of HCV replication. The lead compound showed an EC50 value of approximately 2.57 μM, indicating potent antiviral activity without appreciable toxicity at higher concentrations .

Case Study: Neuropharmacological Effects

Research into the neuropharmacological effects of related compounds suggests that they may modulate dopamine levels in the brain, which could have implications for treating disorders such as Parkinson's disease . Further investigation into receptor binding affinities and functional assays is warranted to elucidate these effects.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.